molecular formula C15H10F4O3 B6402891 3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261985-83-4

3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6402891
CAS RN: 1261985-83-4
M. Wt: 314.23 g/mol
InChI Key: XRAPNIILQQAEPU-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid (3F5MBA) is a fluorinated phenyl benzoic acid derivative that is widely used in scientific research. It has a high degree of solubility in organic solvents and is extremely stable in aqueous solutions. In addition, 3F5MBA exhibits a wide range of biological activities, making it an attractive compound for research applications.

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effect of fluorination on the biological activity of phenyl benzoic acid derivatives. It has also been used as a ligand in the synthesis of various metal complexes. In addition, 3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been used to study the effects of fluorination on the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is not yet fully understood. However, it is believed that 3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% binds to certain proteins and receptors in the body, altering their activity and resulting in a variety of physiological effects.
Biochemical and Physiological Effects
3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, muscarinic receptors, and monoamine oxidase. In addition, 3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have anti-inflammatory, antioxidant, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is highly soluble in organic solvents and is extremely stable in aqueous solutions. In addition, it is readily available from commercial suppliers and has a wide range of biological activities. The main limitation of 3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is its potential toxicity, which must be taken into consideration when conducting experiments.

Future Directions

There are several potential future directions for research involving 3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%. These include further research into its mechanism of action and its effects on various enzymes and receptors. In addition, further research into its pharmacokinetics and pharmacodynamics is needed to better understand its potential therapeutic applications. Finally, further research into its potential toxicity and its interactions with other compounds is needed to better understand its safety profile.

Synthesis Methods

3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized from 4-fluoro-3-methoxybenzaldehyde and trifluoromethylbenzoyl chloride in a two-step reaction. The first step involves the reaction of 4-fluoro-3-methoxybenzaldehyde with trifluoromethylbenzoyl chloride in an organic solvent such as dichloromethane to produce the corresponding methyl ester. The second step involves the hydrolysis of the methyl ester with aqueous sodium hydroxide to produce 3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%.

properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-13-7-8(2-3-12(13)16)9-4-10(14(20)21)6-11(5-9)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAPNIILQQAEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690205
Record name 4'-Fluoro-3'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261985-83-4
Record name 4'-Fluoro-3'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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